molecular formula C15H14O B1624980 2-Phenethylbenzaldehyde CAS No. 32832-96-5

2-Phenethylbenzaldehyde

Cat. No.: B1624980
CAS No.: 32832-96-5
M. Wt: 210.27 g/mol
InChI Key: TWJJUQWNKOILOB-UHFFFAOYSA-N
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Description

2-Phenethylbenzaldehyde (C₁₅H₁₄O) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a phenethyl group (–CH₂CH₂C₆H₅) at the ortho position. This structure imparts unique physicochemical properties, such as increased hydrophobicity due to the bulky phenethyl substituent and reactivity typical of aromatic aldehydes.

Properties

IUPAC Name

2-(2-phenylethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJJUQWNKOILOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444020
Record name 2-phenethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32832-96-5
Record name 2-phenethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenethylbenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenethylbenzaldehyde can be synthesized through various methods. One common method involves the reaction of benzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, 2-Phenethylbenzaldehyde is often produced through the Friedel-Crafts acylation of benzene with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Phenethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-Phenethylbenzaldehyde can yield 2-phenethylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine, chlorine, and catalysts like aluminum chloride.

Major Products:

    Oxidation: 2-Phenethylbenzoic acid.

    Reduction: 2-Phenethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Phenethylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenethylbenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Molecular Formula Functional Groups Key Properties/Reactivity Reference
2-Phenethylbenzaldehyde C₁₅H₁₄O Benzaldehyde, phenethyl High hydrophobicity, steric hindrance N/A
2-(Formylmethyl)benzaldehyde C₉H₈O₂ Benzaldehyde, formylmethyl Prone to oxidation/aldol reactions
2-Hydroxymethylbenzoic acid C₉H₈O₃ Benzoic acid, hydroxymethyl High polarity, hydrogen bonding
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde C₁₀H₁₃NO₂ Benzaldehyde, amino, hydroxyethyl Enhanced solubility in polar solvents
1,2-Dihydroxybenzaldehyde complex C₇H₆O₃ Benzaldehyde, dihydroxy Chelation potential, UV absorption
Key Observations:

Hydrophobicity vs. Polarity: The phenethyl group in 2-phenethylbenzaldehyde increases its hydrophobicity compared to polar analogs like 2-hydroxymethylbenzoic acid (logP ≈ 1.5 vs. logP ≈ 0.2) . This property makes it more suitable for applications in lipid-rich environments or as a precursor in fragrance synthesis. In contrast, N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde exhibits high solubility in aqueous media due to its amino and hydroxyethyl substituents, favoring pharmaceutical or catalytic applications .

Reactivity :

  • Aldehydes with electron-withdrawing groups (e.g., 2-(formylmethyl)benzaldehyde) undergo rapid oxidation or nucleophilic addition, whereas 2-phenethylbenzaldehyde’s bulky phenethyl group may slow such reactions due to steric hindrance .
  • Dihydroxybenzaldehyde derivatives form stable metal complexes via chelation, a property less likely in 2-phenethylbenzaldehyde due to the absence of hydroxyl groups .

Stability and Degradation Pathways

Table 2: Stability Metrics from Ozonolysis Studies
Compound Relative Abundance (%) MS² Fragmentation Pattern
2-(Formylmethyl)benzaldehyde 0.31 ± 0.12 m/z 149 (M+H⁺ → m/z 121, 93)
2-Hydroxymethylbenzoic acid 3.2 ± 0.8 m/z 167 (M+H⁺ → m/z 149, 121)
  • Implications for 2-Phenethylbenzaldehyde: The low relative abundance of 2-(formylmethyl)benzaldehyde in ozonolysis (0.31%) suggests instability under oxidative conditions. By contrast, 2-phenethylbenzaldehyde’s larger substituent may offer enhanced stability against degradation, though this requires experimental validation.

Biological Activity

2-Phenethylbenzaldehyde, a compound with the molecular formula C15H14O, is an aromatic aldehyde known for its diverse biological activities. It is primarily recognized for its applications in the fragrance industry, but recent research has unveiled its potential therapeutic properties. This article delves into the biological activity of 2-Phenethylbenzaldehyde, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that 2-Phenethylbenzaldehyde exhibits notable antimicrobial activities against various pathogens. A study found that it effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 100 µg/mL for both strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli100 µg/mL

Anti-inflammatory Effects

2-Phenethylbenzaldehyde has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Activity

Neuroprotective effects have been observed in various studies, particularly concerning neurodegenerative diseases. A significant finding was that 2-Phenethylbenzaldehyde inhibited calpain activity, an enzyme associated with neurodegeneration. This inhibition could potentially prevent cellular damage in conditions like Alzheimer's disease.

"Inhibition of calpain by 2-Phenethylbenzaldehyde minimizes cellular damage and therefore prevents neurodegeneration" .

Antioxidant Properties

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of 2-Phenethylbenzaldehyde against clinical isolates of Staphylococcus aureus. The study involved:

  • Sample Collection : Clinical isolates were obtained from infected patients.
  • Testing Method : The agar dilution method was used to determine MIC values.
  • Results : The compound showed significant antibacterial activity, supporting its potential use as a natural preservative in food products.

Neuroprotection in Animal Models

A case study involving animal models of Alzheimer's disease assessed the neuroprotective effects of 2-Phenethylbenzaldehyde:

  • Model Used : Transgenic mice expressing human APP (amyloid precursor protein).
  • Treatment Protocol : Mice were administered varying doses of the compound over six weeks.
  • Findings : Treated mice exhibited reduced amyloid plaque formation and improved cognitive function compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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